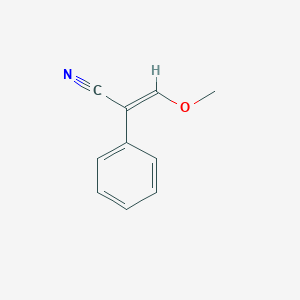
4-Iodocinnolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodocinnolin-3-amine is an organic compound with the molecular formula C8H6IN3. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 4th position and an amine group at the 3rd position makes this compound unique and of interest in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodocinnolin-3-amine typically involves the iodination of cinnolin-3-amine. One common method is the Sandmeyer reaction, where cinnolin-3-amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom at the 4th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodocinnolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds, and reduced to form amides or other derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted cinnoline derivatives can be formed.
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amides or other reduced forms of the compound
Wissenschaftliche Forschungsanwendungen
4-Iodocinnolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 4-Iodocinnolin-3-amine is primarily based on its ability to interact with various molecular targets. The iodine atom and amine group play crucial roles in its reactivity and binding affinity. It can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Amino-4-iodopyridine: Similar in structure but with a pyridine ring instead of a cinnoline ring.
4-Iodoaniline: Similar in having an iodine atom and an amine group but with a benzene ring.
Uniqueness: 4-Iodocinnolin-3-amine is unique due to the presence of both the iodine atom and the cinnoline ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H6IN3 |
|---|---|
Molekulargewicht |
271.06 g/mol |
IUPAC-Name |
4-iodocinnolin-3-amine |
InChI |
InChI=1S/C8H6IN3/c9-7-5-3-1-2-4-6(5)11-12-8(7)10/h1-4H,(H2,10,12) |
InChI-Schlüssel |
WPERDUVDAHTKJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N=N2)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


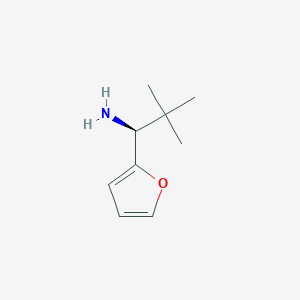
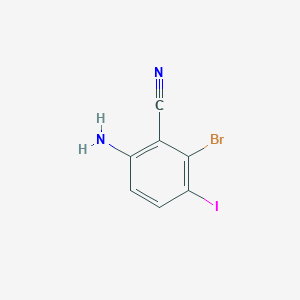

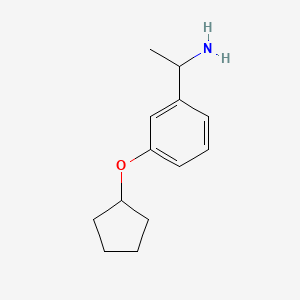


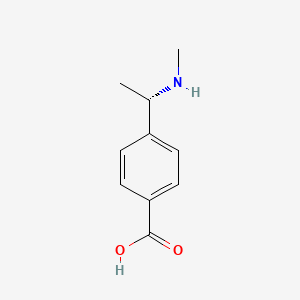

![(1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13047467.png)



